![molecular formula C21H25BrN2O4 B14921254 2-(4-Bromophenoxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone](/img/structure/B14921254.png)
2-(4-Bromophenoxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a bromophenoxy group and a dimethoxybenzyl piperazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.
Synthesis of the Dimethoxybenzyl Piperazino Intermediate: This involves the reaction of 2,5-dimethoxybenzyl chloride with piperazine under reflux conditions to form the dimethoxybenzyl piperazino intermediate.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the dimethoxybenzyl piperazino intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to form alcohols.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The bromophenoxy group may interact with hydrophobic pockets in proteins, while the dimethoxybenzyl piperazino moiety may form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-PROPANONE: Similar structure but with a propanone group instead of ethanone.
2-(4-CHLOROPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE: Similar structure but with a chlorophenoxy group instead of bromophenoxy.
Uniqueness
2-(4-BROMOPHENOXY)-1-[4-(2,5-DIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both bromophenoxy and dimethoxybenzyl piperazino groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
2-(4-Bromophenoxy)-1-[4-(2,5-dimethoxybenzyl)piperazin-1-yl]ethanone is a synthetic compound belonging to the piperazine class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H25BrN2O4
- Molecular Weight : 449.3 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The bromophenoxy group and the dimethoxybenzyl piperazine moiety may facilitate binding to these receptors, leading to various pharmacological effects.
Interaction with Receptors
Research indicates that compounds similar to this compound can act as:
- Dopamine Receptor Agonists : Enhancing dopaminergic activity may contribute to stimulant effects.
- Serotonin Receptor Modulators : Altering serotonin levels could impact mood and anxiety.
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperazine compounds exhibit significant biological activity. For instance, compounds related to this compound have shown:
- Antioxidant Activity : Compounds were tested for their ability to scavenge free radicals.
- Enzyme Inhibition : Some derivatives were evaluated for their inhibitory effects on enzymes like tyrosinase, with promising results indicating potential applications in skin whitening and anti-aging formulations.
Compound | IC50 (μM) | Activity Type |
---|---|---|
Compound A | 10.5 | Tyrosinase Inhibition |
Compound B | 15.7 | Antioxidant Activity |
Case Studies
A notable study examined the biological effects of piperazine derivatives on neuropharmacological parameters. The findings suggested that certain modifications in the structure significantly enhanced the binding affinity to dopamine receptors, which could lead to improved therapeutic profiles for conditions like depression and anxiety.
Research Findings
Recent research has focused on optimizing the synthesis and biological evaluation of piperazine derivatives. For example:
- Synthesis Optimization : Researchers have developed efficient synthetic routes that enhance yield and purity.
- Biological Evaluation : Various derivatives were screened for their pharmacological properties, leading to the identification of several candidates with higher potency than existing drugs.
Properties
Molecular Formula |
C21H25BrN2O4 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-19-7-8-20(27-2)16(13-19)14-23-9-11-24(12-10-23)21(25)15-28-18-5-3-17(22)4-6-18/h3-8,13H,9-12,14-15H2,1-2H3 |
InChI Key |
NPMKEEGEKZRJBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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